molecular formula C4H9N3O3 B13564068 3-Amino-4-hydrazinyl-4-oxobutanoic acid

3-Amino-4-hydrazinyl-4-oxobutanoic acid

Katalognummer: B13564068
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: CIACKBGCPLLQLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-hydrazinyl-4-oxobutanoic acid is an organic compound with the molecular formula C4H9N3O3 It is a derivative of butanoic acid and contains both amino and hydrazinyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydrazinyl-4-oxobutanoic acid typically involves the reaction of a suitable precursor with hydrazine. One common method is the reaction of 4-oxobutanoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-hydrazinyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and hydrazinyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-amino-4-oxo-4-oxobutanoic acid, while reduction could produce 3-amino-4-hydroxyl-4-oxobutanoic acid.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-hydrazinyl-4-oxobutanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-4-hydrazinyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino and hydrazinyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-4-hydrazinyl-4-oxobutanoic acid is unique due to the presence of both amino and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C4H9N3O3

Molekulargewicht

147.13 g/mol

IUPAC-Name

3-amino-4-hydrazinyl-4-oxobutanoic acid

InChI

InChI=1S/C4H9N3O3/c5-2(1-3(8)9)4(10)7-6/h2H,1,5-6H2,(H,7,10)(H,8,9)

InChI-Schlüssel

CIACKBGCPLLQLG-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(=O)NN)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.